molecular formula C10H10N4O B1384200 6-amino-2-anilinopyrimidin-4(3H)-one CAS No. 103041-17-4

6-amino-2-anilinopyrimidin-4(3H)-one

Cat. No.: B1384200
CAS No.: 103041-17-4
M. Wt: 202.21 g/mol
InChI Key: LGTZAEPRFMFTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-anilinopyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, often using precursors such as cyanoacetamide and aniline.

    Cyclization: The key step involves cyclization, where the starting materials undergo a series of reactions to form the pyrimidine ring. This can be achieved through condensation reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled conditions.

    Continuous Flow Synthesis: A more modern approach where the reactants are continuously fed into a reactor, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-anilinopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed to modify the functional groups, typically using reducing agents such as sodium borohydride.

    Substitution: The amino and aniline groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), typically under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-amino-2-anilinopyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Research: This compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-amino-2-anilinopyrimidin-4(3H)-one exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the aniline group.

    4-Aminopyrimidine: Similar structure but with the amino group at a different position.

    2-Anilinopyrimidine: Contains the aniline group but lacks the amino group at the 6-position.

Uniqueness

6-amino-2-anilinopyrimidin-4(3H)-one is unique due to the presence of both the amino and aniline groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-amino-2-anilino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTZAEPRFMFTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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